molecular formula C16H19N3O2 B6647486 1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one

1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one

Cat. No.: B6647486
M. Wt: 285.34 g/mol
InChI Key: FMKKLZCUQHHCAB-UHFFFAOYSA-N
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Description

1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one is an organic compound that features a morpholine ring and a quinoline moiety connected via a propanone linker

Preparation Methods

The synthesis of 1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as morpholine and quinoline derivatives.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, to deprotonate the morpholine, followed by the addition of a quinoline derivative.

    Coupling Reaction: The key step is the coupling reaction between the deprotonated morpholine and the quinoline derivative, which is facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, using reagents such as halogens or alkylating agents.

    Hydrolysis: Hydrolysis of the compound can be achieved under acidic or basic conditions to break down the propanone linker.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields. Major products formed from these reactions include various quinoline derivatives and morpholine-containing compounds.

Scientific Research Applications

1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.

    Biological Studies: The compound is employed in biological studies to investigate its effects on cellular pathways and its potential as a drug candidate.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety is known to intercalate with DNA, inhibiting DNA-dependent processes, while the morpholine ring enhances the compound’s solubility and bioavailability. The compound’s effects are mediated through pathways involving DNA damage response and cell cycle regulation.

Comparison with Similar Compounds

1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one can be compared with similar compounds such as:

    1-Morpholin-4-yl-3-(quinolin-2-ylamino)propan-1-one: This compound has a similar structure but differs in the position of the amino group on the quinoline ring, which can affect its biological activity.

    1-Morpholin-4-yl-3-(quinolin-3-ylamino)propan-1-one: Another structural isomer with potential differences in reactivity and applications.

    1-Morpholin-4-yl-3-(quinolin-6-ylamino)propan-1-one: This compound features a different substitution pattern on the quinoline ring, leading to variations in its chemical and biological properties.

Properties

IUPAC Name

1-morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c20-16(19-9-11-21-12-10-19)6-8-18-15-5-7-17-14-4-2-1-3-13(14)15/h1-5,7H,6,8-12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKKLZCUQHHCAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCNC2=CC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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